molecular formula C16H22AsN3O4S B15130410 N-Biotinyl p-Aminophenyl Arsenic Acid

N-Biotinyl p-Aminophenyl Arsenic Acid

Cat. No.: B15130410
M. Wt: 427.4 g/mol
InChI Key: KIGNHFTUMFFUSZ-OWYJLGKBSA-N
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Description

N-Biotinyl p-Aminophenyl Arsenic Acid (CAS: 212391-23-6) is a biotin-conjugated organic arsenic compound with the molecular formula C₁₆H₂₂AsN₃O₄S and a molecular weight of 427.35 g/mol . Its structure integrates a p-aminophenyl arsenic acid moiety linked to biotin, a vitamin essential for cellular metabolism. This conjugation is designed to leverage biotin receptor overexpression in certain cancer cells, enhancing targeted delivery . The compound is classified under cancer research chemicals, with a purity exceeding 95% (HPLC), and is stored at -20°C for stability .

Properties

Molecular Formula

C16H22AsN3O4S

Molecular Weight

427.4 g/mol

IUPAC Name

[4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid

InChI

InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12?,13-,15?/m0/s1

InChI Key

KIGNHFTUMFFUSZ-OWYJLGKBSA-N

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinyl p-Aminophenyl Arsinic Acid involves several steps, typically starting with the biotinylation of p-aminophenyl arsinic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of N-Biotinyl p-Aminophenyl Arsinic Acid follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and stringent quality control measures to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl p-Aminophenyl Arsinic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in modified versions of the original compound with different functional groups .

Scientific Research Applications

N-Biotinyl p-Aminophenyl Arsinic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Biotinyl p-Aminophenyl Arsinic Acid involves its ability to bind to specific molecular targets, such as streptavidin and dithiols. This binding is facilitated by the unique structure of the compound, which allows it to interact with these targets with high specificity. The molecular pathways involved often include the inhibition or activation of specific enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key attributes of N-Biotinyl p-Aminophenyl Arsenic Acid and its analogues:

Compound CAS Number Molecular Formula Molecular Weight Key Features Applications Research Findings
This compound 212391-23-6 C₁₆H₂₂AsN₃O₄S 427.35 Biotinylated p-aminophenyl arsenic acid Targeted cancer therapy, drug delivery systems High purity (>95%); biotin enhances cellular uptake
p-Aminophenyl arsenoxide (p-APAO) N/A Not specified Not specified p-aminophenyl group with arsenoxide Acute promyelocytic leukemia (APL), solid tumors Mimics As₂O₃ by binding PML-RARα; improved pharmacokinetics vs. inorganic arsenic
Arsanilic acid 98-50-0 C₆H₈AsNO₃ 217.06 4-Aminobenzenearsonic acid Historical use in animal feed, restricted due to toxicity Limited therapeutic use; associated with residual arsenic in livestock
Dimethylarsinic acid (DMA) 75-60-5 C₂H₇AsO₂ 138.0 Dimethylated arsenic metabolite Toxicology studies, biomarker for arsenic exposure Linked to bladder cancer and oxidative stress

Mechanistic and Pharmacokinetic Differences

  • Targeted Delivery: The biotin moiety in this compound facilitates receptor-mediated endocytosis in cancer cells, a significant advantage over non-conjugated arsenic compounds like p-APAO or arsanilic acid .
  • Electron Density and Reactivity: Compounds with p-aminophenyl groups (e.g., p-APAO) exhibit enriched electron density, lowering oxidation potentials and enhancing reactivity with cellular targets like PML-RARα . Biotinylation may further modulate electronic properties, though direct evidence is pending.
  • Toxicity Profile: Unlike dimethylarsinic acid (a toxic metabolite) or arsanilic acid (restricted due to bioaccumulation), this compound is engineered for reduced off-target effects via selective targeting .

Biological Activity

N-Biotinyl p-Aminophenyl Arsenic Acid (NBPA) is a compound characterized by its unique structure, which includes a biotin moiety and an arsenic component. This combination endows it with various biological activities, particularly in the fields of cancer research and inflammation treatment. This article delves into the biological activity of NBPA, highlighting its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₂AsN₃O₄S
  • Molecular Weight : 427.35 g/mol
  • CAS Number : 212391-23-6

The compound's structure allows it to interact with various biomolecules, making it a subject of interest in biochemical research.

  • Microtubule Polymerization Inhibition :
    NBPA has been shown to inhibit microtubule polymerization, which is critical in cell division processes. This property makes it particularly relevant in cancer research, where controlling cell proliferation is essential.
  • Anti-inflammatory Properties :
    Preliminary studies suggest that NBPA may exhibit anti-inflammatory effects, potentially offering therapeutic benefits for conditions like gout and other inflammatory diseases.
  • Binding to Biomolecules :
    NBPA functions as a bifunctional reagent that can bind to both streptavidin and dithiols. This ability enhances its utility in biochemical assays and protein labeling .

Biological Activity Data

The following table summarizes key biological activities and findings related to NBPA:

Activity Description Reference
Microtubule InhibitionInhibits microtubule polymerization, affecting cell division
Anti-inflammatory EffectsPotential to treat inflammatory conditions
Binding AffinityDecreases Rbungarotoxin-binding sites in nicotinic receptors (IC50: 10-300 nM)
Protein InteractionFacilitates pull-down assays with proteins like Rbx1

Case Studies and Research Findings

  • Cancer Research :
    A study demonstrated that NBPA could enhance the efficacy of arsenic trioxide (ATO) in treating acute myeloid leukemia (AML). The combination therapy showed synergistic effects, promoting apoptosis in cancer cells through enhanced degradation of oncogenic proteins .
  • Mechanistic Insights :
    Research indicated that arsenite, a component of NBPA, binds to the RING finger domain of Rbx1 E3 ubiquitin ligase, which plays a role in regulating cellular responses to stress and apoptosis. This interaction suggests that NBPA may influence cellular signaling pathways critical for cancer progression .
  • Inflammatory Response :
    In vitro studies have suggested that NBPA may modulate inflammatory pathways, potentially reducing the severity of conditions such as gout by inhibiting pro-inflammatory cytokine production.

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